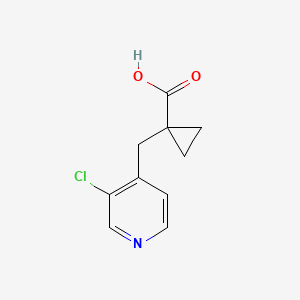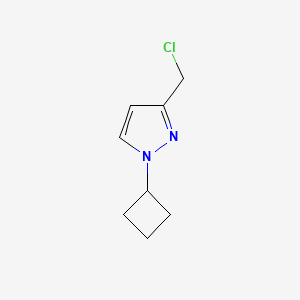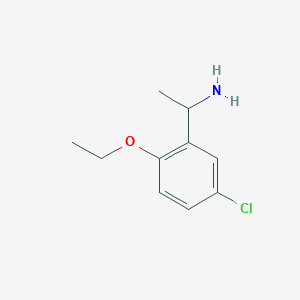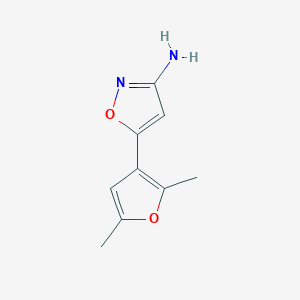![molecular formula C10H8N2O B13595500 3-(Imidazo[1,2-a]pyridin-2-yl)acrylaldehyde](/img/structure/B13595500.png)
3-(Imidazo[1,2-a]pyridin-2-yl)acrylaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Imidazo[1,2-a]pyridin-2-yl)acrylaldehyde is a heterocyclic compound that features an imidazo[1,2-a]pyridine core fused with an acrylaldehyde moiety. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Imidazo[1,2-a]pyridin-2-yl)acrylaldehyde typically involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This multicomponent reaction is efficient and allows for the formation of the imidazo[1,2-a]pyridine core. The reaction conditions often include the use of a suitable solvent, such as ethanol or acetonitrile, and a catalyst, such as p-toluenesulfonic acid, under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and condensation reactions can be scaled up for industrial applications, provided that the reaction conditions are optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Imidazo[1,2-a]pyridin-2-yl)acrylaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The imidazo[1,2-a]pyridine core can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often require the use of halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
3-(Imidazo[1,2-a]pyridin-2-yl)acrylaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Imidazo[1,2-a]pyridin-2-yl)acrylaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and leading to biological effects.
DNA Interaction: The compound may intercalate into DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A core structure similar to 3-(Imidazo[1,2-a]pyridin-2-yl)acrylaldehyde, but without the acrylaldehyde moiety.
Imidazo[1,5-a]pyridine: Another heterocyclic compound with a different fusion pattern of the imidazo and pyridine rings.
Pyrido[1,2-a]benzimidazole: A related compound with a benzimidazole core fused to a pyridine ring.
Uniqueness
This compound is unique due to the presence of the acrylaldehyde moiety, which imparts distinct chemical reactivity and potential biological activities compared to other imidazo[1,2-a]pyridine derivatives.
Properties
Molecular Formula |
C10H8N2O |
|---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
(E)-3-imidazo[1,2-a]pyridin-2-ylprop-2-enal |
InChI |
InChI=1S/C10H8N2O/c13-7-3-4-9-8-12-6-2-1-5-10(12)11-9/h1-8H/b4-3+ |
InChI Key |
QBRJRZMXMLCSKV-ONEGZZNKSA-N |
Isomeric SMILES |
C1=CC2=NC(=CN2C=C1)/C=C/C=O |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-[5-Chloro-2-(4-methylpiperazin-1-yl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylicacid](/img/structure/B13595463.png)






![5-Bromo-2-[(piperazin-1-yl)methyl]phenol](/img/structure/B13595512.png)
